Diazoacetylglycine hydrazide

Antineoplastic activity Lewis lung carcinoma Primary tumor growth inhibition

Diazoacetylglycine hydrazide (synonyms: N-diazoacetylglycine hydrazide, DGI, DGH; CAS 820-75-7) is a small-molecule diazoacetyl amino acid derivative with the molecular formula C₄H₇N₅O₂ and a molecular weight of 157.13 g/mol. The compound belongs to a well-characterized class of N-diazoacetyl-glycine derivatives that were extensively investigated between the 1960s and early 1980s as experimental antineoplastic and antimetastatic agents.

Molecular Formula C4H7N5O2
Molecular Weight 157.13 g/mol
CAS No. 820-75-7
Cat. No. B1217427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazoacetylglycine hydrazide
CAS820-75-7
SynonymsN-diazoacetylglycine hydrazide
Molecular FormulaC4H7N5O2
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESC(C(=O)NN)NC(=O)C=[N+]=[N-]
InChIInChI=1S/C4H7N5O2/c5-8-2-3(10)7-1-4(11)9-6/h2H,1,6H2,(H,7,10)(H,9,11)
InChIKeyMOUDDNPBPJHZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazoacetylglycine Hydrazide (CAS 820-75-7): What Procurement Specialists and Researchers Need to Know About This Diazoacetyl Amino Acid Derivative


Diazoacetylglycine hydrazide (synonyms: N-diazoacetylglycine hydrazide, DGI, DGH; CAS 820-75-7) is a small-molecule diazoacetyl amino acid derivative with the molecular formula C₄H₇N₅O₂ and a molecular weight of 157.13 g/mol [1]. The compound belongs to a well-characterized class of N-diazoacetyl-glycine derivatives that were extensively investigated between the 1960s and early 1980s as experimental antineoplastic and antimetastatic agents [2]. Structurally, it features a diazoacetyl group (N₂=CH–C(=O)–) N-linked to a glycine hydrazide scaffold, distinguishing it from other in-class analogs such as the corresponding amide (DGA), ethyl ester (DGE), and methylamide (DGMA) [3]. The compound is classified as a questionable carcinogen with reported mutagenic activity and moderate toxicity via intraperitoneal and oral routes .

In vivo tumor growth model comparison studies (hydrazide vs. amide/ester differentiation)
Metal-ion modulation research requiring Cu²⁺-responsive diazoacetyl scaffold
Derivatizable hydrazide handle for hydrazone-based compound library synthesis

Why N-Diazoacetyl-Glycine Amide (DGA) or Ethyl Ester (DGE) Cannot Simply Replace Diazoacetylglycine Hydrazide in Research Protocols


Despite sharing a common diazoacetyl-glycine core, the terminal functional group—hydrazide (–CONHNH₂) versus amide (–CONH₂) versus ethyl ester (–COOEt)—profoundly alters the biological performance profile of these compounds. Direct comparative studies in murine tumor models have demonstrated that DGI (hydrazide) exerts a greater effect on primary tumor growth reduction than DGA (amide), while DGA exhibits superior antimetastatic activity against pulmonary secondaries; DGE (ester) shows yet another distinct pattern with the highest in vitro KB cell cytotoxicity (ID₅₀ = 81 µg/mL) [1]. Furthermore, the hydrazide moiety uniquely enables further chemical derivatization into hydrazone conjugates—a synthetic avenue entirely inaccessible to the amide and ester analogs—and selectively sensitizes the molecule to cupric ion-mediated activity enhancement, a property not shared by DGA or DGE [2][3]. These functional consequences mean that interchanging diazoacetylglycine derivatives without experimental revalidation risks obtaining divergent, non-comparable biological readouts.

Risk Factor
DGI (Hydrazide)
DGA / DGE (Amide/Ester)
Tumor growth endpoint profile
Reported greater primary tumor effect
Slight reduction; preferential antimetastatic activity
Cu²⁺ responsiveness
Activity enhanced by cupric ions
No alteration; unresponsive
Chemical derivatization
Hydrazide enables hydrazone synthesis
No hydrazone formation possible

Head-to-Head Quantitative Evidence: Where Diazoacetylglycine Hydrazide (DGI/DGH) Demonstrates Measurable Differentiation from DGA, DGE, and Other Analogs


Primary Tumor Growth Inhibition in Lewis Lung Carcinoma: DGI (Hydrazide) Outperforms DGA (Amide) in a Direct Three-Way Comparison

In a direct head-to-head study of three N-diazoacetyl-glycine derivatives tested against Lewis lung carcinoma in C57BL mice, the primary tumor growth was reduced only slightly by DGA (N-diazoacetylglycine amide), whereas a greater effect was produced by DGI (N-diazoacetylglycine hydrazide). DGE (N-diazoacetylglycine ethyl ester) showed the least pronounced effect on primary tumor growth [1]. This establishes DGI as the most effective glycine-based diazoacetyl derivative for primary tumor growth suppression within this directly compared triplet. Note: The original publication reports directional superiority without reporting exact percent inhibition values for each compound; quantitative effect sizes must be obtained from the full PDF [1].

Primary tumor growth inhibition (in vivo)
Head-to-head reported
DGI > DGA > DGE (directional ranking, Lewis lung model)
Reported endpoint ranking supports tumor growth model differentiation
Exact % inhibition not reported; full PDF required for quantitative effect sizes
Antineoplastic activity Lewis lung carcinoma Primary tumor growth inhibition

Selective Cupric Ion (Cu²⁺) Potentiation of Antitumor Activity: DGI Is Uniquely Enhanced While DGA and DGE Remain Unaffected

When co-administered with cupric chloride (CuCl₂) against the solid form of Sarcoma 180 in mice, DGI antitumor activity was significantly increased via a dose-dependent mechanism. In contrast, the antitumor activity of DGA and DGE was not altered by the presence of cupric ions under identical experimental conditions [1]. This selective Cu²⁺ responsiveness is unique to DGI among the three tested diazoacetyl-glycine derivatives and is attributed to the chelating capacity of the hydrazide terminus.

Cu²⁺ activity modulation
Head-to-head reported
DGI: enhanced; DGA/DGE: no alteration (Sarcoma 180 model)
Supports metal-ion synergy research context
Dose-dependent enhancement observed only for hydrazide
Cupric ion modulation Sarcoma 180 Metal–drug synergy

Hydrazone Derivatization Capability: The Hydrazide Terminus Enables a Distinct Chemical Space Inaccessible to Amide (DGA) and Ester (DGE) Analogs

The terminal hydrazide group (–CONHNH₂) of DGI reacts readily with aldehydes and ketones to form hydrazone derivatives—a condensation reaction that is structurally impossible for the corresponding amide (DGA, –CONH₂) and ester (DGE, –COOEt) analogs. This synthetic route has been explicitly exploited: Brambilla et al. (1966) prepared and tested multiple hydrazone derivatives of N-diazoacetylglycine hydrazide for experimental antineoplastic activity, demonstrating that the hydrazide serves as a versatile scaffold for generating compound libraries [1]. The hydrazone derivatives represent a distinct subclass of diazoacetyl compounds with potentially modulated pharmacological properties that cannot be accessed from DGA or DGE starting materials.

Hydrazone derivatization capacity
Class-level reported
Hydrazide enables hydrazone formation; amide/ester cannot
Enables compound library synthesis for SAR exploration
Hydrazone derivatization Antineoplastic library synthesis Chemical diversification

In Vitro Cytotoxicity Against KB Cells: DGI Belongs to the Active Cluster While DGGA and DGGE Are Inactive, Defining a Functional Activity Threshold

Baldini and Brambilla (1966) screened six diazoacetyl-glycine derivatives for cytotoxicity against the KB human epidermoid carcinoma cell line. The ID₅₀ values ranged from 81 µg/mL for DGE (most potent) to more than 500 µg/mL for DGGA (diazoacetyl-glycylglycine amide, essentially inactive). DGI, DGA, and IPDGI (isopropylidene-diazoacetyl-aminoacetohydrazide) all demonstrated interesting cytotoxic activity and clustered within the active group, while DGGE (diazoacetyl-glycylglycine ethyl ester) and DGGA were inactive [1]. Although the precise ID₅₀ for DGI was not individually reported in the summary, its classification alongside DGA and DGE as an active compound—contrasted with the inactivity of the dipeptide derivatives DGGE and DGGA—indicates that the glycine-monomeric scaffold (regardless of terminal group) is a prerequisite for in vitro cytotoxicity in this assay system.

In vitro cytotoxicity (KB cells)
Source review
DGI active (clustered with DGA, DGE); DGGA/DGGE inactive (ID₅₀ >500 µg/mL)
Supports cytotoxicity screening context
DGI exact ID₅₀ not individually listed
KB cell cytotoxicity ID50 ranking In vitro antitumor screening

Mutagenicity and DNA Alkylation Profile: DGI Parallels DGA and DGE in the V79/HGPRT System, Confirming a Shared Mechanism with Distinct Biological Outcome Specificity

Pani et al. (1980) evaluated three diazoacetylglycine derivatives—DGA (amide), DGE (ethyl ester), and DGH (hydrazide, synonym for DGI)—for mutagenic activity in the HGPRT system of V79 Chinese hamster cells. All three compounds were highly effective in inducing 6-thioguanine-resistant mutants at concentrations that were not significantly cytotoxic, confirming that the mutagenic potential is a class-wide property of the diazoacetyl-glycine pharmacophore rather than a function of the terminal group [1]. Separately, Brambilla et al. (1977) demonstrated that DGI, DGA, DGMA, and DAE all alkylated γ-(4-nitrobenzyl)pyridine (NBP) and induced unscheduled DNA synthesis in mouse cells, but with no fine quantitative correlation between alkylation potency and DNA repair induction across the four compounds [2]. This uncoupling between alkylation capacity and biological outcome reinforces that DGI's differential in vivo profile (primary tumor vs. metastasis effects) arises from downstream biological processing rather than from gross differences in DNA reactivity.

Mutagenicity & DNA alkylation
Head-to-head reported
DGI, DGA, DGE comparably mutagenic in V79/HGPRT; all positive NBP alkylation
Supports genotoxicity profiling context
No fine correlation between alkylation potency and DNA repair induction
Mutagenicity V79/HGPRT system DNA alkylation 6-thioguanine resistance

Where Diazoacetylglycine Hydrazide (DGI) Delivers Scientifically Justified Value: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Primary Tumor Growth Inhibition Studies Where the Amide Analog (DGA) Has Proven Inadequate

For preclinical oncology research teams that have already tested N-diazoacetylglycine amide (DGA) and observed only slight primary tumor growth reduction (consistent with Giraldi et al., 1977), switching to the hydrazide analog DGI is justified by the direct comparative evidence that DGI produces a greater effect on primary tumor growth in the Lewis lung carcinoma model [1]. This scenario is particularly relevant when the research objective is to maximize tumor growth arrest rather than metastasis suppression, since DGA's strength lies in antimetastatic activity, not primary tumor control.

Metal-Ion-Mediated Anticancer Mechanistic Studies Exploiting Cu²⁺-Dependent Activity Enhancement

The selective Cu²⁺ potentiation of DGI antitumor activity—documented by Giraldi and Nisi (1976) in the Sarcoma 180 solid tumor model—identifies this compound as the only diazoacetyl-glycine derivative suitable for investigating metal-ion/drug synergy mechanisms [2]. Research groups exploring copper-chelating anticancer strategies or the role of transition metals in modulating diazo compound pharmacology should procure DGI specifically, as neither DGA nor DGE exhibits this Cu²⁺-responsive behavior.

Medicinal Chemistry Campaigns Requiring a Derivatizable Diazoacetyl-Glycine Scaffold for Hydrazone Library Synthesis

The hydrazide terminus of DGI provides a unique chemical handle for condensation with aldehydes and ketones to generate hydrazone derivative libraries—a synthetic strategy already validated by Brambilla et al. (1966) for antineoplastic lead generation [3]. This structural feature is entirely absent in DGA (amide) and DGE (ester). For SAR exploration, prodrug design, or conjugate synthesis programs that require a diversifiable diazoacetyl-glycine core, DGI is the mandatory starting material.

DNA Damage and Repair Mechanistic Studies Using a Genotoxically Characterized Diazoacetyl Probe

DGI has been co-characterized with DGA and DGE for both NBP alkylation reactivity and mammalian cell DNA repair induction (unscheduled DNA synthesis) [4], as well as for HGPRT locus mutagenicity in V79 Chinese hamster cells [5]. This body of genotoxicity characterization—spanning alkylation chemistry, DNA repair response, and forward mutation frequency—makes DGI a well-documented probe for investigating structure–activity relationships in DNA-damaging diazo compounds. The availability of parallel data for DGA and DGE allows researchers to attribute biological differences to the terminal functional group while controlling for the shared diazoacetyl-glycine pharmacophore.

Application
Selection Property
Validation Focus
Tumor growth model comparison studies
Terminal group-defined tumor growth endpoint profile
Verify endpoint differentiation from DGA/DGE
Metal-ion/drug synergy research
Cu²⁺-selective activity modulation
Validate Cu²⁺ responsiveness in target model
Hydrazone-based chemical library synthesis
Derivatizable hydrazide scaffold
Confirm hydrazone formation and purity
Genotoxicity probe studies
Co-characterized DNA alkylation/mutagenicity profile
Assess DNA damage/repair endpoints
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